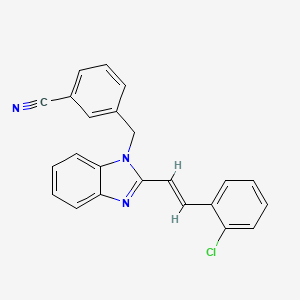
1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea" is a derivative of phenylurea, which is a class of compounds known for various biological activities. Phenylureas have been studied for their potential use in medical applications, such as anticancer agents, as well as in agricultural settings, such as herbicides. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been explored for their biological activities and molecular properties.
Synthesis Analysis
The synthesis of phenylurea derivatives typically involves the reaction of an appropriate aniline with an isocyanate or a urea derivative. For instance, the synthesis of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas was reported, which showed significant in vitro anticancer activity . Although the exact synthesis of "1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea" is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the coupling of a 2-oxopiperidin moiety with a phenylurea scaffold.
Molecular Structure Analysis
The molecular structure of phenylurea derivatives is characterized by the presence of a urea linkage (NH-CO-NH) attached to a phenyl ring. The substitution on the phenyl ring and the urea nitrogen atoms can significantly influence the molecular conformation and, consequently, the biological activity. For example, the X-ray powder diffraction data provided for a related compound indicates a well-defined crystalline structure, which is crucial for understanding the compound's interactions at the molecular level .
Chemical Reactions Analysis
Phenylurea derivatives can undergo various chemical reactions, primarily based on their functional groups. The urea moiety can participate in hydrogen bonding, which is essential for biological interactions. The 2-oxopiperidin group could potentially undergo reactions typical of ketones, such as nucleophilic addition or condensation. The herbicidal activity of phenylureas has been associated with their ability to undergo metabolic transformations, which could also apply to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylurea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 2-oxopiperidin group can affect these properties by altering the compound's polarity and steric profile. The crystal packing and intermolecular interactions, as seen in related compounds, can provide insights into the compound's behavior in solid-state and its potential bioavailability .
Aplicaciones Científicas De Investigación
Comparative Studies on Cellular Toxicity Mechanisms
Research into structurally similar compounds, such as 1-methyl-4-phenylpyridine (MPP+), has provided insights into cellular toxicity mechanisms, particularly in the context of neurotoxicity and the generation of reactive oxygen species within cells. These studies are crucial for understanding the toxicological impacts of chemical compounds on cellular health and can guide the development of therapeutic strategies for conditions like Parkinson's disease (Di Monte et al., 1986).
Degradation in Environmental Contexts
The degradation behavior of phenylurea herbicides, including those structurally related to 1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea, has been explored in soil environments. Understanding how these compounds degrade under different conditions is key to assessing their environmental impact and leaching risk to groundwater resources (Alletto et al., 2006).
Photocatalytic Oxidation Research
Studies on the photocatalytic oxidation of benzyl alcohol to benzaldehyde using compounds like 9-phenyl-10-methylacridinium highlight the potential application of related chemical compounds in facilitating selective oxidation reactions under visible light irradiation. This research is significant for the development of solvent-free and energy-efficient chemical processes (Ohkubo et al., 2006).
Crystallographic Studies for Drug Synthesis
Crystallographic studies of compounds within the same chemical family have been conducted to understand their structural properties better, crucial for the synthesis of pharmaceuticals. For example, research on the anticoagulant apixaban's intermediate compounds provides valuable data for drug development processes (Wang et al., 2017).
Mecanismo De Acción
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to affect a wide range of pathways due to their diverse biological activities .
Result of Action
The compound has been found to show high cytotoxic potential against five leukemia cell lines (K562, HL60, U937, U266, and Jurkat cell lines) . This suggests that it may have potential as an anticancer agent.
Propiedades
IUPAC Name |
1-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-13-16(21-19(24)20-15-7-3-2-4-8-15)10-11-17(14)22-12-6-5-9-18(22)23/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLRONAKQMJHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene](/img/structure/B2509436.png)
![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2509438.png)
![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine](/img/structure/B2509439.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2509440.png)

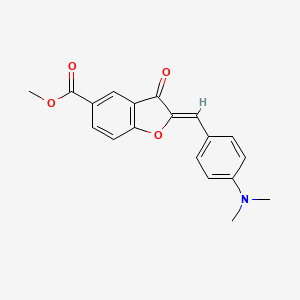
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2509445.png)
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509446.png)
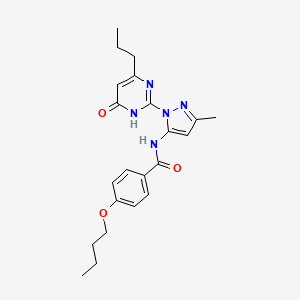
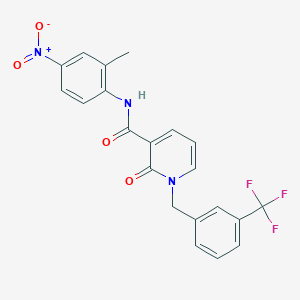
![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509455.png)
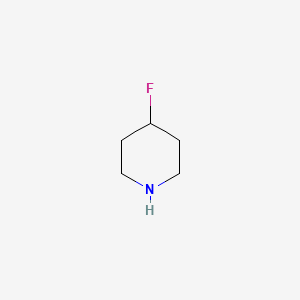
![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)
